molecular formula C21H23N3OS B11283629 2-Cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide

2-Cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide

Cat. No.: B11283629
M. Wt: 365.5 g/mol
InChI Key: AESXHXLKCPGATF-UHFFFAOYSA-N
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Description

2-Cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of a pyridine derivative with a thiazole precursor under specific conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-Cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H23N3OS

Molecular Weight

365.5 g/mol

IUPAC Name

2-cyclohexyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C21H23N3OS/c1-14-16(20-24-18-11-6-12-22-21(18)26-20)9-5-10-17(14)23-19(25)13-15-7-3-2-4-8-15/h5-6,9-12,15H,2-4,7-8,13H2,1H3,(H,23,25)

InChI Key

AESXHXLKCPGATF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CC2CCCCC2)C3=NC4=C(S3)N=CC=C4

Origin of Product

United States

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